![molecular formula C18H19N3O6S B2531414 4-(2-(2,3-二氢苯并[b][1,4]二恶英-2-羰基)肼基羰基)-N,N-二甲基苯磺酰胺 CAS No. 681174-07-2](/img/structure/B2531414.png)

4-(2-(2,3-二氢苯并[b][1,4]二恶英-2-羰基)肼基羰基)-N,N-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

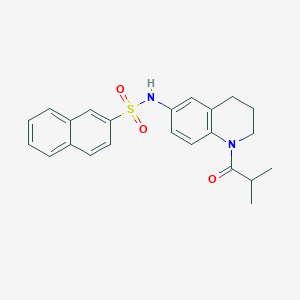

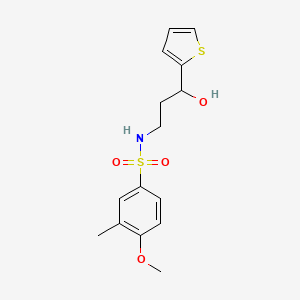

The compound "4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide" is a chemically complex molecule that appears to be related to the family of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of key intermediates through the reaction of substituted benzaldehydes or benzenesulfonyl chlorides with various reagents. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives are synthesized from N-(benzenesulfonyl)cyanamide potassium salts and corresponding hydrazinecarbodithioic acid esters . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified with various substituents that can significantly alter the compound's properties. The compound of interest contains a dihydrobenzo[b][1,4]dioxine moiety, which suggests a bicyclic structure with oxygen atoms, likely contributing to its unique chemical behavior.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions. For example, the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides involves carbon-sulfur bond formation . Additionally, reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates can yield different ureido-benzene sulfonamides, which can further undergo transformations such as Smiles rearrangement . These reactions highlight the reactivity of the sulfonamide group and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of substituents such as fluorine, hydroxy, methoxy, or trimethoxy groups can affect the compound's solubility, stability, and reactivity. For instance, some sulfonamides have shown strong inhibition of human carbonic anhydrase isoforms, which is a property that can be exploited in drug design . The antibacterial activity of these compounds also varies depending on the specific substituents and their positions on the benzene ring .

科学研究应用

合成和药理学相关性

该化合物参与了各种药理学相关衍生物的合成,在生物、医药和工业领域具有潜在应用。利用碳硫键形成的高效合成方法突出了其在创建具有重要药理学意义的苯并噻嗪二氧化物中的相关性 (Fülöpová 等,2015)。

抗菌活性

对于具有该结构的化合物的抗菌潜力已经进行了大量研究。带有苯并二氧杂环部分的 N-取代磺酰胺的合成显示出对各种革兰氏阴性和革兰氏阳性细菌菌株的有效治疗潜力,突出了其在解决细菌感染中的潜力 (Abbasi 等,2016)。

酶抑制

研究还集中在含有苯并二氧杂环和乙酰胺部分的新磺酰胺的酶抑制潜力上。这些化合物对 α-葡萄糖苷酶和乙酰胆碱酯酶表现出显着的抑制活性,表明在治疗与这些酶相关的疾病中具有潜在的治疗应用 (Abbasi 等,2019)。

抗癌和抗 HIV 特性

此外,一些衍生物已被评估其抗癌和抗 HIV 活性。例如,双[2-(6-氯-4-苯基-3,4-二氢喹唑啉-2-基)氨基磺酰基-5-氯-4-(4-R2-苯基氨基甲酰基)苯基]二硫化物对白血病细胞系显示出敏感性,在肿瘤学研究中显示出前景 (Pomarnacka 和 Kornicka,2001)。

作用机制

未来方向

属性

IUPAC Name |

4-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)carbamoyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-21(2)28(24,25)13-9-7-12(8-10-13)17(22)19-20-18(23)16-11-26-14-5-3-4-6-15(14)27-16/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXHZJUUDSIUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)

![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)